molecular formula C3H8O3 B13754889 Glycerol,[2-3h] CAS No. 5034-70-8

Glycerol,[2-3h]

Cat. No.: B13754889
CAS No.: 5034-70-8
M. Wt: 94.10 g/mol
InChI Key: PEDCQBHIVMGVHV-WJULDGBESA-N
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Description

Glycerol,[2-3H] is a radiolabeled isotopologue of glycerol where tritium (³H) is specifically incorporated at the C-2 position of the glycerol backbone. This compound is widely used in metabolic tracer studies to investigate lipid biosynthesis, phospholipid turnover, and glycerol flux in vivo and in vitro . Its utility stems from the high sensitivity of ³H detection and the retention of the label during metabolic processes, which allows precise tracking of glycerol incorporation into neutral lipids (e.g., triglycerides) and polar lipids (e.g., phosphatidylcholine) without significant isotopic dilution in early metabolic steps . Applications range from studying insulin secretion in pancreatic β-cells to lipid dysregulation in diabetic retinopathy and membrane phospholipid recycling in brain myelin .

Properties

CAS No.

5034-70-8

Molecular Formula

C3H8O3

Molecular Weight

94.10 g/mol

IUPAC Name

2-tritiopropane-1,2,3-triol

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3T

InChI Key

PEDCQBHIVMGVHV-WJULDGBESA-N

Isomeric SMILES

[3H]C(CO)(CO)O

Canonical SMILES

C(C(CO)O)O

Origin of Product

United States

Preparation Methods

Industrial Production from Biodiesel By-Product

The predominant industrial source of glycerol is as a by-product of biodiesel production. Biodiesel is synthesized by transesterification of vegetable oils or animal fats, where glycerol is formed in approximately one mole per three moles of fatty acid methyl esters. The crude glycerol produced needs purification for high-purity applications, which is costly and complex. However, this crude glycerol serves as a raw material for further chemical transformations.

Chemical Synthesis from Propylene

Glycerol can also be synthesized chemically from propylene through several pathways involving chlorination and hydrolysis:

  • Propylene Chlorination Route: Propylene is chlorinated at high temperatures (~510 °C) in the presence of hypochlorous acid to produce allyl chloride, which is further converted into glycerol dichlorohydrin. Hydrolysis with caustic soda (NaOH or Na2CO3 solution) at elevated temperatures (~96 °C) yields glycerol.

  • Oxidation and Hydrolysis: Alternative pathways involve oxidation of propylene using oxygen and catalysts such as Pt/Al2O3 or Au-based catalysts, followed by hydrolysis steps to generate glycerol.

This chemical synthesis route can achieve glycerol yields of about 90%, making it efficient for industrial production.

Regioselective Synthesis of Glycerol Derivatives

According to patent US7868196B2, glycerol derivatives can be prepared regioselectively using specific protecting groups and reaction conditions:

  • Use of pyridine as both solvent and base at 40–60 °C facilitates selective protection of glycerol hydroxyl groups without unwanted substitution at the 2-position.

  • Nonpolar aprotic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate, combined with organic bases such as triethylamine or 1,8-diazabicyclo-7-undecene, are effective for regioselective protection reactions at 0 °C to room temperature.

  • Deprotection and acetylation steps involve Lewis acids (zinc chloride, tin chloride, boron trifluoride diethyl etherate) and acetylating agents (acetyl chloride, acetyl bromide) in aprotic solvents to yield protected glycerol esters with high efficiency and yield.

Hydrochlorination to Chlorinated Glycerol Derivatives

Chlorinated glycerol derivatives such as chlorohydrins and epichlorohydrin are important intermediates in chemical synthesis. The hydrochlorination of glycerol is a well-studied method:

  • Glycerol reacts with hydrogen chloride in the presence of catalysts like acetic acid or amino acids (aspartic acid, glutamic acid) under controlled temperature and pressure to produce dichlorohydrins.

  • Reaction conditions such as HCl pressure, temperature, and catalyst concentration significantly influence yield and selectivity toward 1,3-dichlorohydrin over 2,3-dichlorohydrin.

  • Crude glycerol from biodiesel production can be used directly in hydrochlorination, offering economic advantages over purified glycerol.

Comparative Data Table of Glycerol Preparation Methods

Preparation Method Key Reagents / Catalysts Conditions (T, P) Yield / Selectivity Comments Source
Biodiesel transesterification Vegetable oils/fats + methanol + base catalyst Ambient to moderate temperature Glycerol as ~10% molar by-product Requires purification for high-grade glycerol
Propylene chlorination Propylene + hypochlorous acid + NaOH 510 °C (chlorination), 96 °C (hydrolysis), 7.5 atm HCl ~90% glycerol yield Industrially important, involves chlorinated intermediates
Regioselective protection & acetylation Glycerol + pyridine or aprotic solvents + Lewis acids + acetyl chloride 0–60 °C High yield of regioselective glycerol derivatives Enables selective functionalization for further synthesis
Hydrochlorination to chlorohydrins Glycerol + HCl gas + acetic acid or amino acid catalysts 100–110 °C, 0.25–7.5 atm HCl Up to 93% 1,3-dichlorohydrin yield Can use crude glycerol; catalyst and pressure affect selectivity and rate

Summary of Research Findings and Notes

  • Versatility of Glycerol Production: Glycerol can be produced biologically (fermentation by yeast, bacteria, algae) and chemically (propylene routes, biodiesel by-product), but industrial scale mainly relies on biodiesel and propylene methods.

  • Regioselective Chemical Modification: Protecting group chemistry enables selective functionalization of glycerol hydroxyl groups, critical for producing derivatives with specific applications.

  • Use of Crude Glycerol: Utilizing crude glycerol from biodiesel reduces costs and waste, but requires adaptation of reaction conditions, especially for chlorination and hydrochlorination processes.

  • Catalyst and Solvent Effects: Choice of solvent, base, and catalyst strongly influences reaction efficiency, regioselectivity, and product purity in glycerol derivative synthesis.

  • Environmental and Economic Considerations: The valorization of glycerol, especially crude glycerol, aligns with sustainable practices and the bioeconomy by reducing waste and producing valuable chemicals.

Chemical Reactions Analysis

Esterification

Glycerol reacts with carboxylic acids or acyl chlorides to form esters. This reaction is critical in lipid biosynthesis and industrial applications like biodiesel production.

Example Reaction :

Glycerol+3 Fatty AcidsH2SO4,ΔTriglyceride+3 H2O\text{Glycerol} + 3\ \text{Fatty Acids} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Triglyceride} + 3\ \text{H}_2\text{O}

  • Catalysts : Sulfuric acid, enzymatic lipases .

  • Applications : Triglycerides serve as energy storage molecules; biodiesel synthesis from glycerol esters .

Oxidation

Controlled oxidation yields intermediates like dihydroxyacetone (DHA) and glyceric acid, which are valuable in biochemical and industrial processes.

Experimental Data for Glycerol Oxidation :

ProductCatalystPressure (bar)Temperature (°C)
DihydroxyacetonePd–Ag/C380
GlyceraldehydePt/SiO₂1100
Glyceric acidAuPdCZ360

Key Findings :

  • Selective oxidation to DHA is achieved using Au-based catalysts under mild conditions .

  • Pt/SiO₂ facilitates glyceric acid formation at higher temperatures .

Nitration

Nitration with nitric acid produces nitroglycerin, a compound with dual explosive and medicinal applications.

Reaction Mechanism :

Glycerol+3 HNO3H2SO4Nitroglycerin+3 H2O\text{Glycerol} + 3\ \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitroglycerin} + 3\ \text{H}_2\text{O}

  • Conditions : Exothermic reaction requiring strict temperature control (<10°C) .

  • Applications : Dynamite production; vasodilator in angina treatment .

Dehydration

Thermal dehydration forms acrolein, a precursor for plastics and acrylic acids.

Reaction :

GlycerolΔ,AlPO4Acrolein+H2O\text{Glycerol} \xrightarrow{\Delta, \text{AlPO}_4} \text{Acrolein} + \text{H}_2\text{O}

  • Catalysts : Acidic zeolites (H-ZSM-5) or metal phosphates .

  • Yield : Up to 80% acrolein at 325°C with V₂O₅ catalysts .

Hydrogenolysis

Catalytic hydrogenolysis breaks glycerol into 1,2-propanediol (1,2-PDO) and ethylene glycol (EG), essential in polymer industries.

Kinetic Data for Hydrogenolysis :

ProductCatalystPressure (bar)Temperature (°C)Activation Energy (kJ/mol)
1,2-PDORu/Al₂O₃80240131.9
Ethylene GlycolRu/ZrO₂2520098.4

Mechanistic Insights :

  • Bifunctional catalysts (e.g., Cu/ZnO-ZrO₂) promote C–O bond cleavage via dehydration-hydrogenation pathways .

  • Higher H₂ pressures favor EG formation but risk over-hydrogenation .

Hydrochlorination

Reaction with HCl produces chlorinated derivatives like 1,3-dichloropropanol, used in epoxy resin synthesis.

Kinetic Model :

  • Rate Equation : Zero-order dependence on glycerol initially due to esterification of catalyst (carboxylic acids).

  • Catalysts : Aspartic/glutamic acids enhance selectivity (100°C, 4.5 bar HCl) .

Reaction Pathway :

Glycerol+2 HCl1,3-Dichloropropanol+H2O\text{Glycerol} + 2\ \text{HCl} \rightarrow 1,3\text{-Dichloropropanol} + \text{H}_2\text{O}

Transfer Hydrogenation

Glycerol acts as a hydrogen donor in metal-catalyzed reductions, converting carbonyl groups to alcohols.

Example :

RCHO+GlycerolCu/MgORCH2OH+Oxidized Glycerol\text{RCHO} + \text{Glycerol} \xrightarrow{\text{Cu/MgO}} \text{RCH}_2\text{OH} + \text{Oxidized Glycerol}

  • Applications : Sustainable synthesis of pharmaceuticals and fine chemicals .

Thermochemical Conversion

Under supercritical conditions, glycerol decomposes into syngas (H₂ + CO) or light alcohols.

Experimental Results :

  • Products at 300°C : 45% methanol, 30% ethanol, 25% propylene glycol.

  • Catalysts : Ni/Al₂O₃ enhances H₂ yield via steam reforming .

Scientific Research Applications

Glycerol, also known as 1,2,3-propanetriol, is a simple polyol compound with a wide range of applications due to its unique physical and chemical properties . The labeled form, glycerol-[2-3H], is utilized in scientific research to study glycerol metabolism .

Scientific Research Applications

Glycerol-[2-3H] is used as a precursor to study metabolic processes in various biological systems . Its applications include:

  • Lipid Metabolism: Glycerol-[2-3H] is used to study the metabolism of phosphatidic acid in rod outer segment membranes . Studies show that phosphatidic acid enriched with docosahexaenoate may arise from de novo biosynthesis or from phospholipid degradation by a phospholipase D enzyme .
  • Glycerol Utilization: Tritiated glycerol helps in understanding glycerol utilization in lipid pathways . Researches show the decreased utilization of [2-3H]glycerol in phospholipid and neutral lipids .
  • Exercise Performance: Glycerol influences exercise performance, with studies demonstrating that glycerol can be used as an ergogenic aid .

General Applications of Glycerol

Beyond its specific use in scientific research as a labeled compound, glycerol has extensive applications in various fields:

  • Medical: Glycerol is used in medical, pharmaceutical, and personal care products to improve smoothness and provide lubrication, and as a humectant . It is found in allergen immunotherapies, cough syrups, elixirs, expectorants, toothpaste, mouthwashes, skin care products, shaving cream, hair care products, soaps, and personal lubricants . Glycerol is also used to preserve red blood cells prior to freezing and as a laxative .
  • Food Industry: Glycerol is used in the food industry as a caloric macronutrient .
  • Industrial Applications: Glycerol is a building block in the synthesis of bio-based dendrimers and ionic liquids and is considered a green solvent for organic synthesis and catalytic applications . It can be converted into essential chemical synthons such as epichlorohydrin, acrolein, 1,3-propanediol, 1,2-propanediol, glycerol carbonate, and glycidol .
  • Moisture Retention: Glycerin solutions are used for moisture retention, with the moisture-retention capacity increasing with glycerin concentration .

Case Studies

  • Watts Bar Unit 1: The Consortium for Advanced Simulation of Light Water Reactors is comparing neutronics results to Monte Carlo solutions for pressurized water reactor geometries using the SCALE component KENO-VI, with Watts Bar Unit 1 Cycle 1 zero power physics tests included .
  • Glycerol Supplementation and Exercise: A study involving sedentary and exercise groups showed that glycerol supplementation positively influences exercise performance. The group that consumed glycerol (1.2 g/kg body weight) followed by water (26 ml/kg body weight) showed increased aerobic power compared to the placebo group .

    | Group | Relative Anaerobic Power (W/kg) |
    | :---: | :-----------------------------: | :----------------------------: |
    | | Before Experiment | After Experiment |
    | S | 6.78 ± 0.26 Ba | 7.13 ± 0.46 Ba |
    | GS | 6.57 ± 0.23 Bb | 7.05 ± 0.20 Ba |
    | E | 6.78 ± 0.22 Bb | 7.78 ± 0.27 Ba |
    | GE | 8.28 ± 0.25 Ab | 9.08 ± 0.17 Aa |

    S: Sedentary group, GS: Glycerol supplemented sedentary group, E: Exercise group, GE: Glycerol supplemented exercise group. Different letters indicate a significant difference between rows (p<0.05). Different letters indicate a significant difference between columns (p<0.05) .

Mechanism of Action

Glycerol exerts its effects through various mechanisms, depending on its application. In biological systems, glycerol is metabolized to dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, which are intermediates in glycolysis and gluconeogenesis. This metabolic pathway involves enzymes such as glycerol kinase and glycerol-3-phosphate dehydrogenase .

In pharmaceutical formulations, glycerol acts as a humectant by attracting and retaining moisture, thereby preventing the drying out of products. As a cryoprotectant, glycerol prevents ice crystal formation by lowering the freezing point of water and stabilizing cell membranes .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Metabolic Incorporation Rates
Tissue/Cell Type Tracer Incorporation Rate (nmol·mg⁻¹·h⁻¹) Key Pathway Reference
Diabetic Rat Retina [2-3H]Glycerol 50% reduction vs. control Neutral lipid synthesis
INS-1 β-Cells [2-3H]Glycerol 12.5 (lipid) vs. 718 (lactate) Glycerol shuttle/lipogenesis
Rat Brain Microsomes [2-3H]Glycerol 48 dpm (PC), 18 dpm (PE) Phospholipid turnover
Table 2: Tracer-Specific Methodologies
Application Preferred Tracer Detection Method Rationale
Glycerol Flux in Humans [2H5]Glycerol LC-MS Avoids radioactivity; suitable for clinical settings .
Phospholipid Recycling [2-3H]Glycerol Scintillation counting High sensitivity for low-abundance membrane lipids .
Insulin Secretion Assays [2-3H]Glycerol ³H₂O production assay Directly correlates with glycerol phosphate shuttle activity .

Q & A

Q. How can researchers resolve discrepancies in [2-³H]glycerol uptake data under varying surfactant conditions?

  • Methodological Answer : Contradictory uptake patterns (e.g., biphasic responses to Nikkol concentration ) require systematic validation:

Dose-response calibration : Test surfactant concentrations (0.1–5%) with controls for solvent effects.

Isotope-specific controls : Compare [2-³H]glycerol with non-tritiated glycerol to distinguish surfactant-mediated isotopic quenching from true uptake inhibition.

Mechanistic assays : Couple uptake studies with membrane fluidity measurements (e.g., fluorescence polarization) to disentangle transport effects from membrane disruption .

Q. What analytical methods optimize quantification of [2-³H]glycerol in complex matrices like biological fluids or biodiesel?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with scintillation counting for high-resolution separation of [2-³H]glycerol from co-eluting metabolites .
  • Gas Chromatography (GC) : For biodiesel analysis, EN-14106-compliant GC with flame ionization detection (FID) achieves ≤0.001% free glycerol quantification, validated via repeatability testing (10 runs, RSD <2%) .
  • Data correction : Apply position-specific isotope correction (e.g., excluding non-C2 ¹⁴C in glycerol backbone ) to avoid misinterpretation of turnover rates.

Q. How do ethical and regulatory frameworks impact [2-³H]glycerol studies involving animal models or human tissues?

  • Methodological Answer :
  • Animal studies : Follow protocols approved by Institutional Animal Care and Use Committees (IACUC), including isotopic dose limits (e.g., ≤2 μCi bolus + 0.1 μCi/min infusion ) and endpoint monitoring (e.g., ≤10% body weight loss).
  • Human tissues : Comply with EU Directive 2014/40/EU Annex III for tobacco-related studies, ensuring traceability of test/reference items and GLP-compliant documentation .
  • Reporting : Submit substantial amendments for protocol changes (e.g., dose adjustments) and retain records for ≥10 years post-study .

Q. What strategies validate the reutilization of [2-³H]glycerol in metabolic pathways when isotopic dilution occurs?

  • Methodological Answer :
  • Dual-labeling : Co-administer [2-³H]glycerol and [¹⁴C]choline to track isotopic ratios in phosphatidylcholine. Correct for ¹⁴C positional labeling (C2 vs. non-C2 glycerol) to isolate turnover rates .
  • Compartmental modeling : Use kinetic models (e.g., SAAM II) to distinguish hepatic vs. extrahepatic glycerol recycling, incorporating tracer infusion rates and steady-state enrichment data .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies between in vitro and in vivo [2-³H]glycerol tracer data?

  • Methodological Answer :

System-specific factors : In vitro systems lack hormonal regulation (e.g., insulin-mediated glycerol kinase inhibition), leading to overestimated lipolytic rates. Normalize data using in vivo-derived correction factors .

Tracer dilution : Account for unlabeled glycerol pools in vivo (e.g., adipose tissue release) by measuring isotopic enrichment at steady state, not total radioactivity .

Cross-validation : Compare tracer data with independent methods (e.g., mass spectrometry for absolute glycerol concentrations) .

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